molecular formula C10H12Cl3NO2S B12191588 Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B12191588
M. Wt: 316.6 g/mol
InChI Key: OMEORTBFUKHXQV-UHFFFAOYSA-N
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Description

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine is a sulfonamide derivative characterized by a diethylamine group bonded to a sulfonyl bridge, which is further attached to a 2,3,4-trichlorophenyl aromatic ring. The sulfonamide functional group (-SO₂-NR₂) confers polarity and stability, while the trichlorophenyl substituent introduces strong electron-withdrawing effects, influencing both chemical reactivity and physical properties such as solubility . This compound is typically synthesized via the reaction of 2,3,4-trichlorophenylsulfonyl chloride with diethylamine, a method consistent with general sulfonamide preparation protocols .

Properties

Molecular Formula

C10H12Cl3NO2S

Molecular Weight

316.6 g/mol

IUPAC Name

2,3,4-trichloro-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C10H12Cl3NO2S/c1-3-14(4-2)17(15,16)8-6-5-7(11)9(12)10(8)13/h5-6H,3-4H2,1-2H3

InChI Key

OMEORTBFUKHXQV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride. A base, typically triethylamine, is employed to neutralize the generated HCl, shifting the equilibrium toward product formation.

Example Protocol

  • Reactants :

    • 2,3,4-Trichlorobenzenesulfonyl chloride (1.0 equiv)

    • Diethylamine (1.2 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (1.5 equiv)

  • Temperature : 0–5°C (to minimize side reactions)

  • Time : 2–4 hours

After completion, the mixture is washed with water, and the product is isolated via crystallization (e.g., from methanol).

Synthesis via 2,3,4-Trichlorophenyl Sulfonate Esters

An alternative approach involves intermediate sulfonate esters, which offer improved stability over sulfonyl chlorides. This two-step method is advantageous when handling moisture-sensitive substrates.

Sulfonate Ester Formation

2,3,4-Trichlorobenzenesulfonic acid (3) is activated using triphenylphosphine ditriflate to form the 2,4,6-trichlorophenyl (TCP) sulfonate ester (4) . TCP sulfonates are less toxic and more cost-effective than pentafluorophenyl (PFP) analogs.

Synthesis of TCP Sulfonate Ester

RSO3H+Ph3P(OTf)2RSO2O-TCP+Byproducts\text{RSO}3\text{H} + \text{Ph}3\text{P}(OTf)2 \rightarrow \text{RSO}2\text{O-TCP} + \text{Byproducts}

  • Yield : 60–90%

Alternative Pathways from Sulfonic Acids

One-Pot Sulfonamide Synthesis

Shaabani et al. demonstrated a novel method where sulfonic acids (3) react directly with isocyanides (5) and water to form sulfonamides (6) . While untested for this specific compound, the protocol’s generality suggests applicability:

RSO3H+R’NCO+H2ORSO2NHR’+HCO2H\text{RSO}3\text{H} + \text{R'NCO} + \text{H}2\text{O} \rightarrow \text{RSO}2\text{NHR'} + \text{HCO}2\text{H}

  • Conditions : Dichloromethane, ambient temperature, 20 minutes

  • Yield : 80–92%

Sulfinate-Based Approaches

Baskin et al. reported sulfonamide synthesis via sulfinate intermediates (7) , generated from alkyl halides and sodium sulfinates. While this method requires additional steps, it avoids sulfonyl chlorides entirely:

RX+NaSO2R’RSO2R’NH2OSO3HRSO2NH2\text{RX} + \text{NaSO}2\text{R'} \rightarrow \text{RSO}2\text{R'} \xrightarrow{\text{NH}2\text{OSO}3\text{H}} \text{RSO}2\text{NH}2

  • Yield : 69–95%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct AminationSimple, high-yield, scalableRequires moisture-sensitive sulfonyl chloride75–94%
Sulfonate Ester RouteAvoids sulfonyl chlorides; stable intermediatesTwo-step synthesis; moderate yields60–90%
Sulfonic Acid/IsocyanideOne-pot; no hazardous reagentsLimited substrate scope80–92%

Experimental Considerations

Solvent and Base Selection

  • Solvents : Dichloromethane and THF are preferred for direct amination. DMF enhances reactivity in sterically hindered cases.

  • Bases : Triethylamine is standard; stronger bases (e.g., NaOH) may cause hydrolysis.

Temperature Control

Low temperatures (0–5°C) minimize sulfonyl chloride hydrolysis. For sulfonate esters, room temperature suffices.

Purification

Crystallization from methanol or ethyl acetate yields high-purity product. Chromatography is unnecessary in most cases .

Chemical Reactions Analysis

Types of Reactions

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of an organic solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different sulfonyl or amine compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine has been investigated for its antimicrobial properties. Studies have shown that compounds containing sulfonamide groups exhibit significant antibacterial activity. For instance, derivatives of sulfonamides have been synthesized and tested against various bacterial strains, demonstrating promising results in inhibiting growth at low concentrations .

Antitumor Potential
Research indicates that sulfonamide derivatives can act as potential antitumor agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Organic Synthesis

Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the formation of various sulfur-containing compounds through nucleophilic substitution reactions. This property is particularly valuable in creating complex molecular architectures required in drug development .

Chiral Auxiliary
The compound can act as a chiral auxiliary in asymmetric synthesis. The presence of the trichlorophenyl group enhances the selectivity of reactions involving nucleophilic attack on electrophiles. This application is crucial for synthesizing enantiomerically pure compounds necessary for pharmaceutical applications .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use as a building block in polymer synthesis. Its sulfonamide functionality can enhance the thermal stability and mechanical properties of polymers when incorporated into polymeric matrices .

Nanomaterials
Recent studies have indicated that derivatives of sulfonamides can be used to modify surfaces of nanomaterials, improving their biocompatibility and functionality for biomedical applications. This modification allows for better interaction with biological systems, making them suitable for drug delivery systems .

Data Tables

Application Area Description References
Medicinal ChemistryAntimicrobial and antitumor activities
Organic SynthesisUtilization as synthetic intermediates and chiral auxiliaries
Material ScienceApplication in polymer chemistry and nanomaterial surface modifications

Case Studies

  • Antimicrobial Efficacy Study
    • A recent study evaluated the antibacterial activity of this compound against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 5 μM, highlighting its potential as an effective antibacterial agent .
  • Asymmetric Synthesis Application
    • In a synthetic route involving this compound as a chiral auxiliary, researchers reported enhanced enantioselectivity in the formation of β-amino alcohols from α-halo ketones. This method demonstrated high yields and selectivities crucial for pharmaceutical applications .
  • Polymer Modification
    • A study focused on incorporating this compound into polycarbonate matrices to improve thermal stability. The modified polymers showed enhanced mechanical properties compared to unmodified controls .

Mechanism of Action

The mechanism by which Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine exerts its effects involves the interaction of the sulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, resulting in the inhibition of enzyme activity or alteration of protein function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Electronic Comparison of Sulfonamide Derivatives

Compound Name Amine Substituent Aromatic Substitution Functional Group Molecular Weight* Key Properties
Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine Diethyl 2,3,4-Trichloro Sulfonamide ~348.5† High polarity, electron-deficient aryl
(2-Phenylethyl)[(2,4,5-Trichlorophenyl)sulfonyl]amine 2-Phenylethyl 2,4,5-Trichloro Sulfonamide ~407.3† Increased lipophilicity, steric hindrance
Chlorfenvinphos () Diethyl phosphate 2,4-Dichloro Phosphate ester 359.6 Hydrolytically labile, pesticidal activity
[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine 2-(3,4-Dimethoxyphenyl)ethyl 5-Chloro-2-methoxy Sulfonamide ~437.9† Electron-rich aryl, enhanced resonance

*Calculated based on molecular formulas; †estimated using atomic masses.

Research Findings and Implications

  • Electronic Effects : The 2,3,4-trichlorophenyl group’s strong electron-withdrawing nature stabilizes the sulfonamide’s negative charge, enhancing resistance to nucleophilic attack compared to methoxy-substituted analogs .
  • Steric and Solubility Trade-offs : Bulky substituents like 2-phenylethyl () may improve lipid solubility but reduce synthetic accessibility due to steric hindrance during sulfonylation .
  • Biological Relevance : Chlorinated aromatic sulfonamides are prevalent in agrochemicals (), suggesting that the target compound may exhibit pesticidal activity, though specific data are unavailable in the provided evidence.

Notes

  • Further studies on hydrolysis kinetics, solubility, and bioactivity are required to validate these hypotheses.

Biological Activity

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide functional group attached to a diethyl amine and a trichlorophenyl moiety. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymatic pathways.

The biological activity of this compound primarily involves the inhibition of key enzymes. Research indicates that compounds with sulfonamide groups can act as inhibitors for various enzymes involved in bacterial cell wall synthesis. For instance, studies have shown that sulfonamides can inhibit the enzyme d-Ala:d-Ala ligase, which is crucial for peptidoglycan formation in bacteria .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntibacterialInhibition of Gram-positive bacteria
Enzyme InhibitionInhibition of d-Ala:d-Ala ligase
CytotoxicityModerate cytotoxic effects on cancer cell lines

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of various sulfonamide derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus. The compound was tested at varying concentrations, revealing an IC50 value indicative of its potency against this pathogen .

Case Study 2: Cytotoxic Effects

Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated that at higher concentrations (≥50 µM), the compound exhibited cytotoxicity comparable to established chemotherapeutic agents. This suggests potential utility in cancer treatment protocols .

Research Findings and Conclusions

Recent research highlights the multifaceted biological activities of this compound. Its ability to inhibit critical enzymes involved in bacterial cell wall synthesis positions it as a promising candidate for antibiotic development. Furthermore, its cytotoxic effects on cancer cells indicate potential applications in oncology.

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